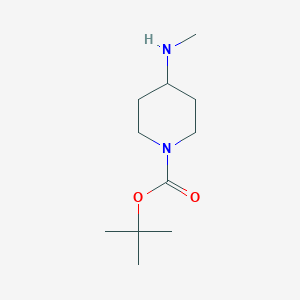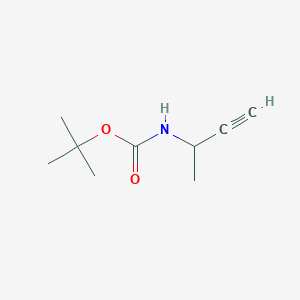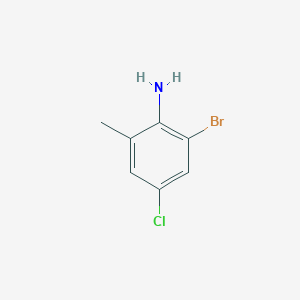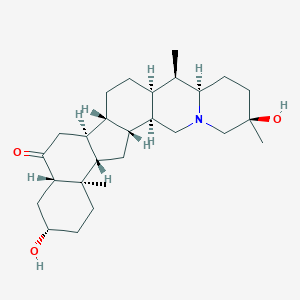
Taipaienine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taipaienine is a naturally occurring alkaloid found in a variety of plant species, including Corydalis yanhusuo and Fumaria officinalis. This compound has gained significant attention in recent years due to its potential therapeutic applications. Taipaienine has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. In
Mechanism Of Action
The mechanism of action of Taipaienine is complex and not fully understood. However, it is believed to act on several different pathways in the body. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical And Physiological Effects
Taipaienine has been found to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, Taipaienine has been found to possess neuroprotective properties. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using Taipaienine in lab experiments is its natural origin. Taipaienine is found in a variety of plant species, making it easy to obtain. Additionally, Taipaienine has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using Taipaienine in lab experiments is its complex synthesis process. Additionally, the effects of Taipaienine can vary depending on the species of plant it is extracted from, making it difficult to standardize experiments.
Future Directions
There are several future directions for research on Taipaienine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Taipaienine has been found to possess neuroprotective properties, making it a potential treatment for these conditions. Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer. Finally, research on the synthesis of Taipaienine is ongoing, with the goal of developing a more efficient and cost-effective method of production.
Conclusion:
In conclusion, Taipaienine is a naturally occurring alkaloid with a wide range of biological activities. Its potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects, make it a promising compound for future research. While the synthesis of Taipaienine is complex, ongoing research is focused on developing a more efficient and cost-effective method of production. Overall, Taipaienine has the potential to be a valuable tool in the development of new treatments for a variety of medical conditions.
Scientific Research Applications
Taipaienine has been the subject of numerous scientific studies in recent years. One of the most promising areas of research is its potential as an analgesic. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to possess anti-inflammatory properties, making it a potential treatment for conditions such as arthritis.
properties
CAS RN |
151183-22-1 |
|---|---|
Product Name |
Taipaienine |
Molecular Formula |
C27H43NO3 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(1R,2S,6R,9R,10R,11R,14S,15S,18S,20S,23R,24S)-6,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-17-4-5-18-19(21(17)13-28-14-26(2,31)8-7-24(15)28)11-22-20(18)12-25(30)23-10-16(29)6-9-27(22,23)3/h15-24,29,31H,4-14H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,23-,24-,26-,27-/m1/s1 |
InChI Key |
XQSVIMODVULFBY-JPMWHBNYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@H]([C@@H]2CN4[C@@H]1CC[C@@](C4)(C)O)C[C@H]5[C@H]3CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C |
SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
Canonical SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
synonyms |
taipaienine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



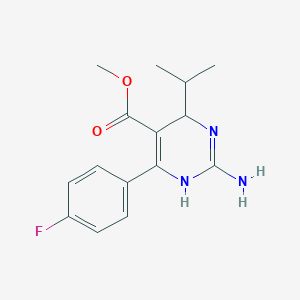
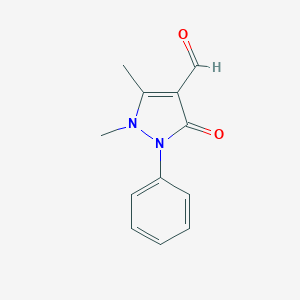
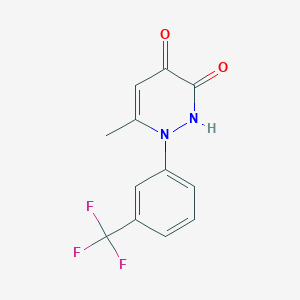
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)


![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
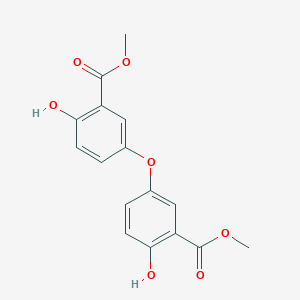
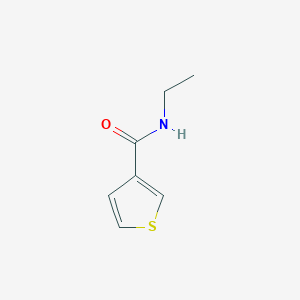
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
